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Compound of Interest

Compound Name: Peg(2000)-C-dmg

Cat. No.: B15573933

Introduction

PEG(2000)-C-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a
crucial PEGylated lipid for the formulation of lipid nanoparticles (LNPs) designed for the
delivery of genetic material, including small interfering RNA (siRNA).[1][2] Its amphiphilic
nature, consisting of a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic
dimyristoylglycerol (DMG) anchor, facilitates the formation of stable LNPs that can effectively
encapsulate and deliver siRNA into cells.[1] The PEG component provides a steric shield,
which enhances the stability of the nanopatrticles in biological fluids.[3] The length of the lipid
anchor and the PEG chain are critical factors that influence the efficiency of gene silencing.[3]

[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the effective use of PEG(2000)-C-DMG for in vitro sSiRNA
transfection.

Key Characteristics of PEG(2000)-C-DMG
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Property Description

) 1,2-dimyristoyl-rac-glycero-3-
Chemical Name
methoxypolyethylene glycol-2000[1]

Molecular Weight Approximately 2509.2 g/mol [1]

Appearance White to off-white solid or viscous liquid[1]

Soluble in organic solvents like chloroform,
Solubility methanol, and DMSO. Can be dissolved in hot

water.[1]

Store at -20°C, protected from light and

Storage ]
moisture.[1]

Principle of LNP-mediated siRNA Delivery

Lipid nanopatrticles are a leading non-viral vector for nucleic acid delivery.[5][6] They are
typically composed of four main components:

« lonizable Cationic Lipid: This lipid is positively charged at a low pH, which facilitates the
encapsulation of negatively charged siRNA during LNP formation. At physiological pH, it
becomes neutral, reducing toxicity.

» Helper Lipid (e.g., DSPC, DOPE): These are neutral phospholipids that contribute to the
structural integrity of the lipid bilayer.

o Cholesterol: This molecule helps to stabilize the LNP structure and can influence its fluidity.

» PEGylated Lipid (e.g., PEG(2000)-C-DMG): This component controls the particle size and
provides a hydrophilic shell that prevents aggregation and reduces non-specific interactions.

[7]

The process of siRNA delivery using LNPs involves the formation of the nanopatrticles, their
introduction to the cells in culture, cellular uptake (often via endocytosis), and the subsequent
release of the siRNA into the cytoplasm to engage with the RNA-induced silencing complex
(RISC) and mediate gene silencing.[3]
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Optimizing PEG(2000)-C-DMG Concentration

The concentration of PEG(2000)-C-DMG in the LNP formulation is a critical parameter that
significantly impacts transfection efficiency. A "bell-shaped" relationship is often observed,
where both too little and too much PEG can be suboptimal.[5][6]

o Low PEG Content: May lead to larger particle sizes and reduced stability, but can enhance
cellular uptake.[5][6]

o Optimal PEG Content: A moderate amount, often around 1.5 mol%, has been shown to
provide the best in vitro transfection efficiency in cell lines like HeLa and DC2.4.[5][6]

e High PEG Content: Can lead to smaller, more stable particles but may hinder cellular uptake
and endosomal escape, thereby reducing transfection efficiency.[5][6][8]

The optimal PEG-lipid content can be formulation-dependent and should be empirically
determined for each specific application and cell type.

Experimental Data Summary

The following tables summarize quantitative data from various studies on the use of
PEG(2000)-C-DMG in LNP formulations for sSiRNA and mRNA delivery.

Table 1: Influence of PEG(2000)-C-DMG Molar Ratio on LNP Physicochemical Properties and
In Vitro Transfection Efficiency
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Table 2: In Vitro Gene Silencing and Cell Viability Data
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Protocols: In Vitro siRNA Transfection Using

PEG(2000)-C-DMG Formulated LNPs

This section provides detailed protocols for the formulation of siRNA-loaded LNPs using

PEG(2000)-C-DMG and their subsequent use for in vitro cell transfection.
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Protocol 1: Formulation of siRNA-Lipid Nanoparticles

This protocol is based on the rapid precipitation method using a T-junction mixer.[8][17]

Materials:

lonizable lipid (e.g., DLin-MC3-DMA)

o DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
e Cholesterol

 PEG(2000)-C-DMG

o SiRNA of interest

o Ethanol (200 proof, anhydrous)

e Sodium citrate buffer (50 mM, pH 5.0)[17]

e Phosphate-buffered saline (PBS), pH 7.4

e T-junction mixer

e Syringe pumps

Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
e Prepare Lipid Stock Solution:

o Dissolve the ionizable lipid, DSPC, cholesterol, and PEG(2000)-C-DMG in ethanol to
achieve a final total lipid concentration of 12.5 mM.[17]

o A common molar ratio is 50:10:38.5:1.5 (lonizable lipid:DSPC:Cholesterol:PEG(2000)-C-
DMG).[9][17]

o Prepare siRNA Solution:
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o Dissolve the siRNA in 50 mM sodium citrate buffer (pH 5.0). The concentration should be
calculated to achieve a desired N:P ratio (amine groups on the ionizable lipid to phosphate
groups on the siRNA), typically around 6.[17]

e LNP Formulation:

o Set up two syringe pumps, one with the lipid-ethanol solution and the other with the
siRNA-aqueous solution.

o Connect the syringes to a T-junction mixer.

o Set the flow rates to maintain a 3:1 volume ratio of the aqueous phase to the ethanol
phase.[17]

o Initiate the pumps to mix the two solutions rapidly.
« Dilution and Maturation:

o Immediately after mixing, dilute the resulting LNP solution with the citrate buffer.

o Allow the LNPs to mature for a brief period (e.g., 30 minutes) at room temperature.
 Purification and Buffer Exchange:

o Transfer the LNP solution to a dialysis cassette.

o Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove
ethanol and unencapsulated siRNA.[18]

e Characterization:

o Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic
light scattering (DLS).

o Quantify the siRNA encapsulation efficiency using an assay like the RiboGreen assay.

Protocol 2: In Vitro Transfection of Adherent Cells

Materials:
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e Adherent cells (e.g., HeLa, HepG2, MCF-7)

e Complete cell culture medium (e.g., DMEM with 10% FBS)[19]
e Opti-MEM | Reduced Serum Medium

e siRNA-loaded LNPs (from Protocol 1)

o Multi-well cell culture plates (e.g., 24-well or 96-well)

o Phosphate-buffered saline (PBS)

Procedure:

o Cell Seeding:

o The day before transfection, seed the cells in a multi-well plate at a density that will result
in 60-80% confluency at the time of transfection (e.g., 8 x 10™4 cells/well for a 12-well
plate).[20]

o Preparation of Transfection Complexes:

o On the day of transfection, dilute the required amount of SIRNA-LNPs in Opti-MEM |
Reduced Serum Medium. The final sSIRNA concentration in the well typically ranges from
10 to 100 nM.[20][21]

» Transfection:
o Remove the complete culture medium from the cells and wash once with PBS.
o Add the diluted siRNA-LNP complexes to each well.
o Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.[21]

e Post-Transfection:

o After the incubation period, remove the transfection medium and replace it with fresh
complete culture medium.
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o Continue to incubate the cells for 24-72 hours before assessing gene knockdown.[21]

Protocol 3: Assessment of Gene Silencing and
Cytotoxicity
A. Gene Silencing Analysis (QRT-PCR):

After the desired incubation period (24-72 hours), wash the cells with PBS.

Lyse the cells and extract total RNA using a suitable kit.

Synthesize cDNA from the extracted RNA.

Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and
a housekeeping gene (for normalization).

Calculate the relative gene expression to determine the percentage of gene knockdown.

B. Cytotoxicity Assay (MTS or CCK-8):

At the end of the transfection experiment, add the MTS or CCK-8 reagent to each well
according to the manufacturer's instructions.

Incubate for the recommended time (typically 1-4 hours) at 37°C.

Measure the absorbance at the appropriate wavelength using a plate reader.

Calculate cell viability as a percentage relative to untreated control cells.

Visualizations
Experimental Workflow for In Vitro siRNA Transfection

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.thermofisher.com/tw/zt/home/references/protocols/cell-culture/transfection-protocol/stealth-sirna-transfection-lipofectamine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

LINP Formulation

Prepare Lipid-Ethanol
Solution (with PEG-DMG)

Rapid Mixing
(T-Junction)

Prepare siRNA-Aqueous
Solution (pH 5.0)

Dialysis vs PBS (pH 7.4)
& Characterization

Cell Transfection

Seed Adherent Cells
(24h prior)

Dilute siRNA-LNPs
in Opti-MEM

Replace with Fresh Media
& Incubate (24-72h)

Analysis

Click to download full resolution via product page

Caption: Workflow for siRNA delivery using PEG(2000)-C-DMG LNPs.
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Caption: RNAI pathway for PD-L1 gene silencing by siRNA-LNPs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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